

Physical and chemical properties of diiodo(p-cymene)ruthenium(II) dimer

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Compound of Interest

Compound Name:

Diiodo(pcymene)ruthenium(II)dimmer

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Diiodo(p-cymene)ruthenium(II) Dimer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of diiodo(p-cymene)ruthenium(II) dimer, a versatile organometallic complex with significant applications in catalysis and chemical synthesis. This document consolidates key data from various sources to facilitate its use in research and development.

Core Physical and Chemical Properties

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula C20H28I4Ru2, is a well-characterized organoruthenium compound.[1][2] It is recognized for its utility as a catalyst in a variety of chemical transformations, including enantioselective hydrogenation and other synthesis reactions.[1] The compound is typically a red to reddish-brown solid, sensitive to moisture and light, necessitating storage under an inert atmosphere at low temperatures.[3][4] It is generally insoluble in water but soluble in organic solvents like dichloromethane.[4][5]



Property	Value
Molecular Formula	C20H28I4Ru2[1][2]
Molecular Weight	978.19 g/mol [1][2]
Appearance	Red to reddish-brown solid[1][3]
Melting Point	234 - 236 °C[1]
Solubility	Insoluble in water[4]; Soluble in dichloromethane[5]
Storage Conditions	4°C, protect from light, stored under nitrogen[3] [6]
CAS Number	90614-07-6[1][2]

Spectroscopic and Structural Data

The structural integrity and purity of diiodo(p-cymene)ruthenium(II) dimer are typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed spectral parameters are often specific to the solvent and instrument used, the expected proton (¹H) NMR spectrum is consistent with the p-cymene ligand structure coordinated to the ruthenium center. A Certificate of Analysis for a commercial sample confirms a purity of ≥98.0% by ¹H NMR.[3] Infrared (IR) spectroscopy would be expected to show characteristic bands for the aromatic C-H and aliphatic C-H stretching and bending vibrations of the p-cymene ligand.



Spectroscopic Data	Description
¹ H NMR	The spectrum is consistent with the structure of the coordinated p-cymene ligand.[3]
¹³ C NMR	Expected to show distinct signals for the aromatic and aliphatic carbons of the p-cymene ligand.
Infrared (IR)	Expected to exhibit characteristic vibrational bands for the p-cymene ligand.
Crystal Structure	While specific crystallographic data for [Rul2(p-cymene)]2 was not found, the analogous dichloro-dimer, [RuCl2(p-cymene)]2, has a well-characterized dimeric structure with bridging chloride ligands.[7]

Experimental Protocols Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

A common synthetic route to diiodo(p-cymene)ruthenium(II) dimer involves the halide exchange from its dichloro analogue, dichloro(p-cymene)ruthenium(II) dimer.[5]

Materials:

- Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2)
- · Tetramethylammonium iodide
- Potassium iodide (KI)
- Dichloromethane (CH2Cl2)
- Water
- Sodium sulfate (Na2SO4)
- Celite



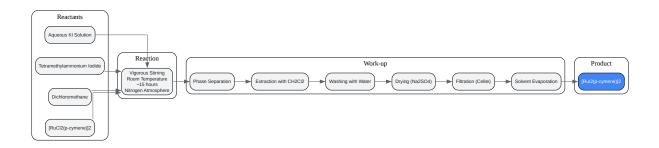




Procedure:[5]

- In a flask under a nitrogen atmosphere, combine 2 grams of [RuCl2(p-cymene)]2 with 50 mL of dichloromethane.
- Add 66 mg of tetramethylammonium iodide to the solution.
- Separately, prepare a solution of 10.2 mg of KI in 50 mL of water and add it to the reaction mixture.
- Stir the biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.
- After the reaction period, separate the organic and aqueous phases.
- Extract the aqueous phase with two 40 mL portions of dichloromethane.
- Combine all organic phases and wash them with three 40 mL portions of water.
- Dry the combined organic phase with sodium sulfate and filter through Celite.
- Remove the solvent from the resulting reddish-brown solution under vacuum to yield the diiodo(p-cymene)ruthenium(II) dimer.



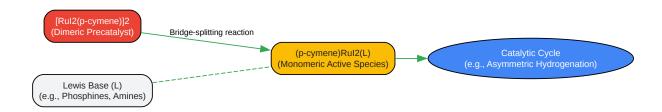


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Synthesis workflow for diiodo(p-cymene)ruthenium(II) dimer.

Chemical Reactivity and Applications

The primary utility of diiodo(p-cymene)ruthenium(II) dimer stems from its reactivity, particularly the lability of the bridging iodide ligands. This allows for facile reactions with Lewis bases, such as phosphines and amines, leading to the formation of monomeric ruthenium complexes. These monomeric species are often the active catalysts in various organic transformations. This reactivity is a cornerstone of its application in asymmetric synthesis and other catalytic processes.[5] For instance, it serves as a precursor to catalysts for the asymmetric hydrogenation of ketones.





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Key reactivity pathway of diiodo(p-cymene)ruthenium(II) dimer.

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